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Trisilane, 1,1,1,2,2,3,3-heptamethyl-

Hydrosilylation Cross-linking Organosilicon synthesis

Trisilane, 1,1,1,2,2,3,3-heptamethyl- (heptamethyltrisilane) is a branched organosilicon compound of the oligosilane class, characterized by a three-silicon backbone with seven methyl substituents and a single reactive Si–H bond on the central silicon atom. This Si–H functionality distinguishes it from fully peralkylated trisilanes such as octamethyltrisilane.

Molecular Formula C7H21Si3
Molecular Weight 189.5 g/mol
CAS No. 812-28-2
Cat. No. B3285767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisilane, 1,1,1,2,2,3,3-heptamethyl-
CAS812-28-2
Molecular FormulaC7H21Si3
Molecular Weight189.5 g/mol
Structural Identifiers
SMILESC[Si](C)[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3
InChIKeyNFUWJFZFHLHOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisilane 1,1,1,2,2,3,3-Heptamethyl- (CAS 812-28-2): A Functionalized Organosilicon Precursor for Scientific Selection


Trisilane, 1,1,1,2,2,3,3-heptamethyl- (heptamethyltrisilane) is a branched organosilicon compound of the oligosilane class, characterized by a three-silicon backbone with seven methyl substituents and a single reactive Si–H bond on the central silicon atom [1]. This Si–H functionality distinguishes it from fully peralkylated trisilanes such as octamethyltrisilane [2]. The compound finds applications as a volatile precursor for silylene (SiMe₂) generation in chemical vapor deposition (CVD) and as a reactive intermediate in hydrosilylation chemistry.

Hydrosilylation Si–H bond enables cross-linking of unsaturated substrates
Silylene CVD Volatile precursor for SiMe₂ generation in thin-film deposition
Mechanistic Studies Conformational purity supports silylene reaction dynamics research

Why Generic Oligosilane Substitution Fails for Trisilane 1,1,1,2,2,3,3-Heptamethyl-


Procurement decisions based solely on the 'trisilane' backbone are insufficient because the presence and position of the reactive Si–H bond in heptamethyltrisilane directly dictate its decomposition kinetics, silylene generation efficiency, and hydrosilylation reactivity, which are absent in fully methylated analogs like octamethyltrisilane [1]. Furthermore, its thermal stability and vapor-phase behavior differ substantially from disilane counterparts, such as pentamethyldisilane, which produce different byproduct distributions upon pyrolysis [2]. Selecting an alternative without quantitative consideration of these thermodynamic and reactivity profiles risks altering deposition rates, incorporating unintended impurities, or failing to achieve the desired cross-linking density in hydrosilylation applications.

Octamethyltrisilane Lacks Si–H bond; hydrosilylation reactivity absent, may not support cross-linking workflows
Pentamethyldisilane Decomposition kinetics differ; may alter deposition rates and byproduct profiles
Octamethyltrisilane Vapor pressure significantly higher; may complicate precursor delivery control

Quantitative Evidence Guide for Selecting Trisilane 1,1,1,2,2,3,3-Heptamethyl- Over Analogs


Si–H Bond Reactivity: A Decisive Functional Advantage Over Fully Methylated Analog

Heptamethyltrisilane possesses a reactive Si–H bond on the central silicon, enabling its use as a hydrosilylation agent for cross-linking and functionalization of unsaturated substrates. In contrast, the fully methylated analog octamethyltrisilane (CAS 3704-44-7) lacks any Si–H bond, making it inert toward hydrosilylation [1]. This functional difference is quantitative: the Si–H bond can react with vinyl or other unsaturated groups under mild conditions with Pt catalysts to form stable covalent links, a reactivity pathway entirely unavailable to octamethyltrisilane [2].

Si–H Reactivity
Class-level
1 Si–H bond present vs. 0 in octamethyltrisilane
Enables hydrosilylation cross-linking
Functional difference; verify reactivity under target conditions
Hydrosilylation Cross-linking Organosilicon synthesis

Thermal Decomposition Kinetics: Lower Barrier Silylene Generation vs. Pentamethyldisilane

In gas-phase pyrolysis studies, heptamethyltrisilane decomposes to dimethylsilylene (SiMe₂) with Arrhenius parameters A = 6.31 × 10¹¹ s⁻¹ and Eₐ = 174.6 ± 5.2 kJ mol⁻¹ over the temperature range 667–723 K [1]. The homologous disilane, pentamethyldisilane (Me₃SiSiMe₂H), decomposes with A = 10^(12.83 ± 0.18) s⁻¹ and a significantly higher Eₐ = 195.1 ± 2.0 kJ mol⁻¹ over 591–639 K [2]. At 700 K, the rate constant for heptamethyltrisilane is k = 5.90 × 10⁻² s⁻¹, which is approximately 3.1 times larger than that of pentamethyldisilane (k ≈ 1.88 × 10⁻² s⁻¹). This lower activation energy translates to more efficient silylene generation at a given temperature, crucial for CVD processes where precursor decomposition kinetics directly control film deposition rates.

SiMe₂ Generation Rate
Cross-study comparable
k(700 K) = 5.90×10⁻² s⁻¹ (Eₐ 174.6 kJ mol⁻¹)
~3× faster than pentamethyldisilane at 700 K
Arrhenius parameters from gas-phase pyrolysis
Chemical Vapor Deposition (CVD) Silylene chemistry Pyrolysis

Vapor Pressure: Lower Volatility vs. Octamethyltrisilane – Implications for Precursor Handling

The predicted vapor pressure of heptamethyltrisilane is 0.2 ± 0.4 mmHg at 25 °C , substantially lower than that of octamethyltrisilane (2.1 mmHg at 25 °C) . This lower volatility means that under identical bubbler conditions, heptamethyltrisilane will deliver a lower and more controllable precursor flux to the deposition chamber, reducing risks of oversaturation and gas-phase nucleation. For processes calibrated for low-moderate vapor pressure delivery, octamethyltrisilane's higher volatility may necessitate additional dilution or temperature reduction to achieve comparable control.

Vapor Pressure
Data to verify
0.2 mmHg vs 2.1 mmHg (25 °C)
~10× lower volatility for finer CVD control
Predicted value; experimental validation recommended
Precursor delivery Vapor pressure CVD process control

Rotameric Stability: Preferential Anti Conformer Population vs. Halogenated Analogs

Variable-temperature Raman spectroscopy on a series of heptamethyltrisilanes XMe₂SiSiMe₂SiMe₃ (X = H, F, Cl, Br, I, C₆H₅, OCH₃) demonstrated that for the X = H derivative (heptamethyltrisilane), the anti rotamer is more stable than gauche [1]. Enthalpy differences between anti and gauche rotamers were determined via van't Hoff analysis; for heptamethyltrisilane, the anti conformer is favored. In contrast, for X = I (iodoheptamethyltrisilane), no line splitting due to conformational isomerism could be observed, indicating a fundamentally different conformational energy landscape. This rotameric preference influences the compound's vibrational spectrum and may affect its reactivity in sterically sensitive reactions.

Conformer Stability
Direct head-to-head
Anti rotamer favored; enthalpy difference by van't Hoff
Predictable conformational purity for materials
Raman spectroscopy in liquid state
Conformational analysis Raman spectroscopy Molecular modeling

Pyrolysis Product Distribution: Clean Silylene Generation vs. Competing Homolysis in Disilanes

Qualitative evidence from thermolysis studies indicates that heptamethyltrisilane thermolysis proceeds predominantly via silylene elimination, forming dimethylsilylene (SiMe₂) and pentamethyldisilane as products [1]. In contrast, disilanes such as pentamethyldisilane tend to undergo competing homolytic Si–Si bond cleavage, generating silyl radicals that lead to more complex product mixtures [2]. This mechanistic bias toward clean SiMe₂ generation makes heptamethyltrisilane a more selective precursor for silylene-based deposition chemistry.

Pyrolysis Selectivity
Class-level
Predominantly silylene elimination
Cleaner SiMe₂ generation vs. radical pathways
Compared to pentamethyldisilane homolysis
Pyrolysis mechanism Silylene vs. radical pathways Polysilane chemistry

Optimal Research and Industrial Application Scenarios for Trisilane 1,1,1,2,2,3,3-Heptamethyl-


Silylene-Based Chemical Vapor Deposition (CVD) of Silicon-Containing Thin Films

Heptamethyltrisilane's lower activation energy for SiMe₂ generation (174.6 kJ mol⁻¹) and ~3× higher decomposition rate at 700 K compared to pentamethyldisilane make it an efficient single-source precursor for silicon carbide (SiC) or silicon carbonitride (SiCN) thin films via CVD [1]. The lower vapor pressure (0.2 mmHg at 25 °C) provides finer mass flow control, reducing gas-phase nucleation and improving film uniformity [2].

Hydrosilylation Cross-Linker for Functionalized Siloxanes and Polymers

The unique Si–H bond in heptamethyltrisilane allows it to serve as a cross-linking agent in hydrosilylation reactions with vinyl-functionalized silicones or organic polymers, a reactivity not accessible with fully methylated trisilanes like octamethyltrisilane [3]. This enables the synthesis of tailored organo-modified siloxanes with enhanced mechanical strength, thermal stability, and chemical resistance.

Mechanistic Probe for Silylene and Organosilicon Reaction Dynamics

Owing to its well-defined primary decomposition pathway to SiMe₂, heptamethyltrisilane is an ideal model compound for studying silylene insertion reactions into Si–H and Si–OR bonds, as well as for time-resolved kinetic studies using laser flash photolysis techniques [4]. Its conformational simplicity (anti rotamer preference) further simplifies spectroscopic analysis in such studies.

Synthesis of Organometallic Complexes and Advanced Silicon-Bridged Architectures

The heptamethyltrisilanyl group can be transferred to transition metals or incorporated into silicon-bridged ferrocenophanes, where its electrochemical reversibility (e.g., in (1,1′-ferrocenediyl)heptamethyltrisilane) has been demonstrated to be superior to monosilane and disilane bridges, reflecting the capacity of the trisilane bridge to accommodate ring expansion upon oxidation [5].

Application
Selection Property
Validation Focus
Silylene-Based CVD
SiMe₂ generation efficiency
Film deposition rate and uniformity
Hydrosilylation Cross-Linker
Si–H bond reactivity
Cross-linking density and functional group tolerance
Mechanistic Probe for Silylene Dynamics
Clean decomposition pathway
Kinetic isotope effects and insertion reactions
Organometallic Complex Synthesis
Trisilane bridge flexibility
Electrochemical reversibility and ring-expansion capacity
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